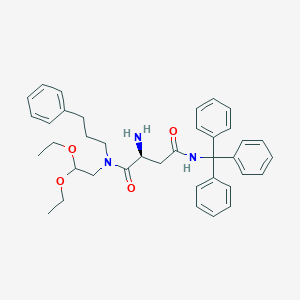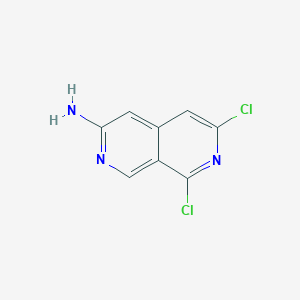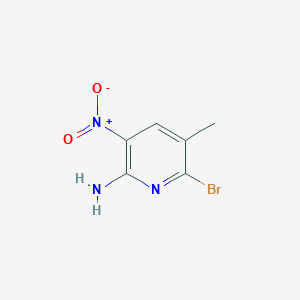
Tris(glycinato)iron(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(glycinato)iron(III) is a coordination complex formed between iron(III) ions and glycine, an amino acid. This compound is part of a broader class of transition metal amino acid complexes, which are known for their diverse coordination modes and significant biochemical relevance . The compound typically adopts an octahedral geometry, where the iron(III) ion is surrounded by three bidentate glycine ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tris(glycinato)iron(III) can be synthesized by reacting iron(III) salts with glycine in an aqueous solution. A common method involves the reaction of iron(III) chloride with glycine in a basic medium, such as sodium hydroxide, to facilitate the formation of the complex. The reaction is typically carried out at room temperature and requires careful control of pH to ensure the complete coordination of glycine to the iron(III) ion .
Industrial Production Methods: The process may include additional steps for purification and crystallization to obtain the desired product in high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(glycinato)iron(III) undergoes various chemical reactions, including:
Oxidation and Reduction: The iron(III) center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states under specific conditions.
Substitution Reactions: The glycine ligands can be substituted by other ligands, such as water or other amino acids, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide can oxidize the iron(III) center.
Reduction: Reducing agents such as sodium borohydride can reduce iron(III) to iron(II).
Substitution: Ligand exchange reactions can be facilitated by adding competing ligands in an aqueous or organic solvent.
Major Products:
Oxidation: Higher oxidation state iron complexes.
Reduction: Iron(II) complexes.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Tris(glycinato)iron(III) has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and the behavior of transition metal complexes.
Biology: Investigated for its potential role in biological systems, particularly in understanding metal-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic applications, including as a source of bioavailable iron in nutritional supplements.
Industry: Utilized in various industrial processes, such as catalysis and material science.
Mécanisme D'action
The mechanism of action of tris(glycinato)iron(III) involves its ability to coordinate with various biological molecules, influencing their structure and function. The iron(III) center can participate in redox reactions, which are crucial for many biological processes. The glycine ligands provide stability to the complex and facilitate its interaction with other molecules. The compound can target specific proteins and enzymes, modulating their activity through coordination and redox mechanisms .
Comparaison Avec Des Composés Similaires
Tris(glycinato)cobalt(III): Similar in structure but contains cobalt(III) instead of iron(III).
Tris(acetylacetonato)iron(III): Another iron(III) complex with acetylacetonate ligands.
Uniqueness: Tris(glycinato)iron(III) is unique due to its specific coordination with glycine, which imparts distinct chemical and biological properties. Its ability to participate in redox reactions and form stable complexes makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H9FeN3O6 |
|---|---|
Poids moléculaire |
275.00 g/mol |
Nom IUPAC |
2-azanidylacetate;iron(6+) |
InChI |
InChI=1S/3C2H4NO2.Fe/c3*3-1-2(4)5;/h3*3H,1H2,(H,4,5);/q3*-1;+6/p-3 |
Clé InChI |
BKERZOLTDSOAHY-UHFFFAOYSA-K |
SMILES canonique |
C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Fe+6] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)

![N-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13151573.png)

![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)


